molecular formula C16H17N3OS B2883209 N-(2-methylpropyl)-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carboxamide CAS No. 1112279-65-8

N-(2-methylpropyl)-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carboxamide

Cat. No.: B2883209
CAS No.: 1112279-65-8
M. Wt: 299.39
InChI Key: CJPDYIAIKHANBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Its structure comprises a fused thienopyridine core substituted at position 3 with a 1H-pyrrol-1-yl group and at position 2 with a carboxamide moiety bearing a 2-methylpropyl (isobutyl) chain. This compound shares structural homology with other thienopyridine derivatives known to inhibit phosphoinositide-specific phospholipase C (pi-PLC), a therapeutic target in cancer due to its role in cell proliferation and survival pathways .

Properties

IUPAC Name

N-(2-methylpropyl)-3-pyrrol-1-ylthieno[2,3-b]pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3OS/c1-11(2)10-18-15(20)14-13(19-8-3-4-9-19)12-6-5-7-17-16(12)21-14/h3-9,11H,10H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJPDYIAIKHANBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC(=O)C1=C(C2=C(S1)N=CC=C2)N3C=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methylpropyl)-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carboxamide typically involves the following steps:

    Formation of the Triazole Ring: This can be achieved through a Huisgen cycloaddition reaction between an azide and an alkyne.

    Substitution Reactions: Introduction of the 4-ethylphenyl and pyridin-4-yl groups can be done through nucleophilic substitution reactions.

    Amidation: The final step involves the formation of the carboxamide group through an amidation reaction with appropriate reagents.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts.

Chemical Reactions Analysis

Types of Reactions

N-(2-methylpropyl)-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated solvents and appropriate nucleophiles or electrophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated as a potential drug candidate for various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-methylpropyl)-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by inhibiting or activating these targets, leading to various biological outcomes.

Comparison with Similar Compounds

Key Observations:

  • Position 3 Substituents: The target compound’s pyrrole group may engage in hydrogen bonding or π-stacking, contrasting with the amino group in ’s compound (enhanced hydrogen bonding) and the sulfonylamino group in ’s compound (polar interactions) .
  • Crystal Packing : ’s compound exhibits intramolecular N–H···O hydrogen bonds and C–H···O interactions, stabilizing its conformation. The target compound’s pyrrole group may adopt a planar conformation, influencing solubility and crystallinity .

Physicochemical and Pharmacokinetic Properties

  • Solubility : The pyrrole group may improve aqueous solubility relative to ’s bromophenyl derivative but reduce it compared to ’s sulfonamide intermediate .

Biological Activity

N-(2-methylpropyl)-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carboxamide, also referred to by its CAS number 1112279-65-8, is a compound of significant interest in medicinal chemistry, particularly for its potential anticancer properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against cancer cell lines, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C16H17N3OSC_{16}H_{17}N_{3}OS, with a molecular weight of 299.4 g/mol. The compound features a thieno[2,3-b]pyridine core which is known for various biological activities.

Research indicates that this compound exhibits cytotoxic effects primarily through the induction of apoptosis in cancer cells. The compound has been shown to significantly lower the percentage of cancer stem cells (CSCs) in treated cell lines, which is crucial as CSCs are often associated with tumor recurrence and drug resistance.

In Vitro Studies

A study published in PMC demonstrated that this compound was cytotoxic to both MDA-MB-231 and MCF-7 breast cancer cell lines. The results showed that:

  • Cytotoxicity : The compound displayed significant cytotoxicity at concentrations as low as 0.05 µM after 24 hours of treatment. The cytotoxic effect increased with higher concentrations and prolonged exposure.
  • Apoptosis Induction : Flow cytometry analysis revealed an increase in both early and late apoptotic cells following treatment. Specifically:
    • In MDA-MB-231 cells, there was a notable increase in early (Annexin-V positive/PI negative) and late (Annexin-V positive/PI positive) apoptotic cells.
    • In MCF-7 cells, the increase was predominantly seen in late apoptosis.

Metabolic Profiling

The metabolic profiling indicated alterations in energy metabolism pathways such as glycolysis and gluconeogenesis. A total of 21 metabolites were identified, highlighting the compound's impact on cellular metabolism.

Data Summary

Property Value
CAS Number1112279-65-8
Molecular FormulaC₁₆H₁₇N₃OS
Molecular Weight299.4 g/mol
Primary ActivityCytotoxicity
Target Cell LinesMDA-MB-231, MCF-7
IC₅₀ (MDA-MB-231)0.05 µM
Apoptosis InductionEarly and late apoptosis

Case Studies

Several studies have explored the biological activity of thieno[2,3-b]pyridine derivatives, including this compound:

  • Anticancer Activity : A notable study found that compounds within this class exerted strong antiproliferative effects on triple-negative breast cancer cell lines at nanomolar concentrations. This highlights the potential for developing targeted therapies based on these structures.
  • Mechanistic Insights : Research has suggested that modifications to the thieno[2,3-b]pyridine structure can enhance lipophilicity and improve interactions within cellular targets, leading to increased efficacy against cancer cells.

Q & A

Q. What advanced crystallographic data validate binding modes with biological targets?

  • Methodology : Resolve co-crystal structures (resolution ≤2.0 Å) using synchrotron radiation. Analyze electron density maps (CCP4) to confirm ligand placement. Compare with mutagenesis data (e.g., alanine scanning) to validate critical binding residues .

Notes

  • Methodological Rigor : Answers emphasize reproducible protocols and validation strategies.
  • Advanced Techniques : Highlighted tools (e.g., X-ray crystallography, QSAR) align with NIH/EMA standards for preclinical research.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.